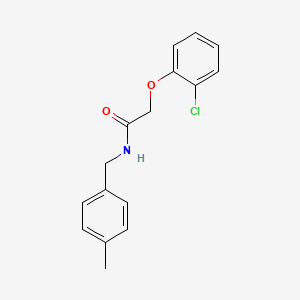
2-(2-chlorophenoxy)-N-(4-methylbenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenoxy)-N-(4-methylbenzyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a selective and potent antagonist of the TRPV1 receptor, which is involved in pain perception and inflammation. The compound has been synthesized using various methods and has shown promising results in various scientific research applications.
作用机制
The mechanism of action of 2-(2-chlorophenoxy)-N-(4-methylbenzyl)acetamide is based on its ability to selectively block the TRPV1 receptor. This receptor is involved in pain perception and inflammation. By blocking this receptor, the compound reduces pain and inflammation in various animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various animal models. It has also been reported to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.
实验室实验的优点和局限性
The advantages of using 2-(2-chlorophenoxy)-N-(4-methylbenzyl)acetamide in lab experiments are its potency, selectivity, and low toxicity. The compound has been shown to have a high affinity for the TRPV1 receptor, making it a potent antagonist. Additionally, the compound has been reported to have low toxicity, making it a safe option for lab experiments. The limitations of using the compound in lab experiments are its solubility and stability. The compound has limited solubility in water, making it difficult to use in aqueous solutions. Additionally, the compound is reported to be unstable in acidic conditions, which can affect its potency.
未来方向
There are several future directions for the research on 2-(2-chlorophenoxy)-N-(4-methylbenzyl)acetamide. One potential direction is to study the compound's potential use in the treatment of various neurological disorders such as Alzheimer's disease and multiple sclerosis. Another direction is to investigate the compound's potential use as an analgesic in humans. Additionally, the compound's potential use in combination with other drugs for the treatment of various diseases can be explored. Finally, the development of more stable and soluble analogs of the compound can also be a future direction for research.
合成方法
The synthesis of 2-(2-chlorophenoxy)-N-(4-methylbenzyl)acetamide has been reported using different methods such as the reaction of 2-chlorophenol with 4-methylbenzylamine in the presence of acetic anhydride, followed by the reaction with acetic acid. Another method involves the reaction of 2-chlorophenol with 4-methylbenzylamine in the presence of sodium hydroxide, followed by the reaction with acetic anhydride. The yield of the compound using these methods is reported to be around 60-70%.
科学研究应用
2-(2-chlorophenoxy)-N-(4-methylbenzyl)acetamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have potent analgesic and anti-inflammatory effects in various animal models. It has also been reported to have a neuroprotective effect in a mouse model of Parkinson's disease. Additionally, the compound has been studied for its potential use in the treatment of various other diseases such as epilepsy, anxiety, and depression.
属性
IUPAC Name |
2-(2-chlorophenoxy)-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-12-6-8-13(9-7-12)10-18-16(19)11-20-15-5-3-2-4-14(15)17/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVGFBVOKHPBTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5811957.png)
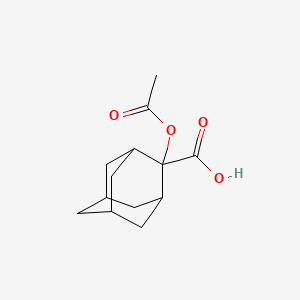
![4-{[(3-methoxyphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5811960.png)


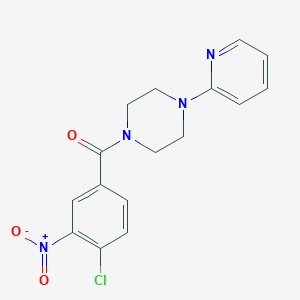
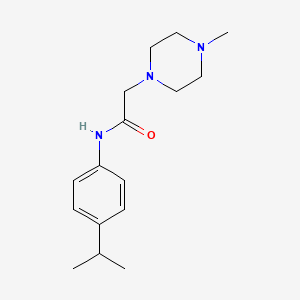
![N~2~-(3-chlorophenyl)-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5811988.png)
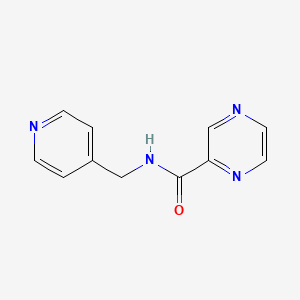
![5-{[(2,5-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5812024.png)
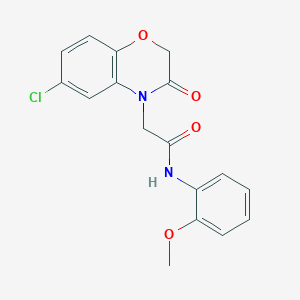
![2-(4-ethyl-3-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5812045.png)
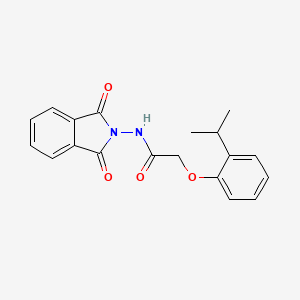
![N-(3-chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5812071.png)